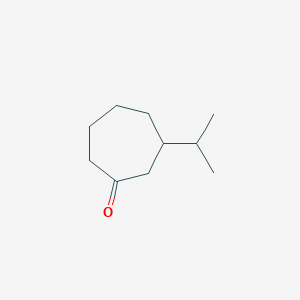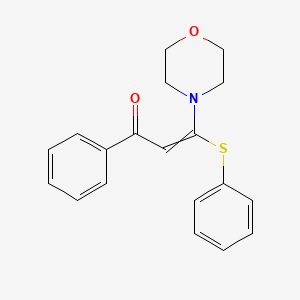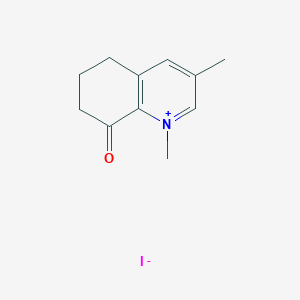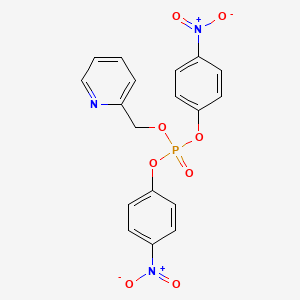
Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate is an organic compound that belongs to the class of aryl phosphodiesters These compounds are characterized by the presence of a phosphate group esterified at two positions with aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate typically involves the reaction of 4-nitrophenol with pyridin-2-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the cleavage of the phosphate ester bonds.
Oxidation and Reduction: The nitro groups present in the compound can participate in redox reactions, leading to the formation of different products.
Substitution: The aryl groups can undergo substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions to facilitate the cleavage of phosphate ester bonds.
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: The major products include 4-nitrophenol and pyridin-2-ylmethanol.
Oxidation and Reduction: Products vary depending on the specific reagents used, but can include reduced or oxidized forms of the nitro groups.
Substitution: Products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate has several applications in scientific research:
Chemistry: Used as a substrate in studies involving enzyme activity, particularly phosphodiesterases.
Biology: Investigated for its interactions with DNA and potential as a DNA cleavage agent.
Medicine: Explored for its potential therapeutic applications, including as a model compound for studying enzyme mechanisms.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for phosphodiesterases, leading to the cleavage of phosphate ester bonds. This interaction is facilitated by the presence of metal ions in the active site of the enzyme, which play a crucial role in the hydrolysis process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-nitrophenyl) phosphate: Similar in structure but lacks the pyridin-2-ylmethyl group.
Methyl bis(4-nitrophenyl) phosphate: Contains a methyl group instead of the pyridin-2-ylmethyl group.
Uniqueness
Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate is unique due to the presence of both nitrophenyl and pyridin-2-ylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying enzyme mechanisms and developing new materials.
Eigenschaften
CAS-Nummer |
112121-91-2 |
|---|---|
Molekularformel |
C18H14N3O8P |
Molekulargewicht |
431.3 g/mol |
IUPAC-Name |
bis(4-nitrophenyl) pyridin-2-ylmethyl phosphate |
InChI |
InChI=1S/C18H14N3O8P/c22-20(23)15-4-8-17(9-5-15)28-30(26,27-13-14-3-1-2-12-19-14)29-18-10-6-16(7-11-18)21(24)25/h1-12H,13H2 |
InChI-Schlüssel |
UIGDMRPJCZMBJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)COP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide](/img/structure/B14322729.png)

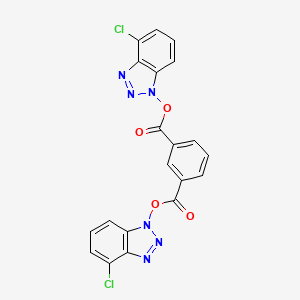
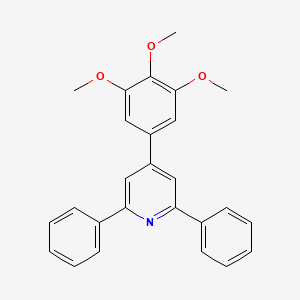
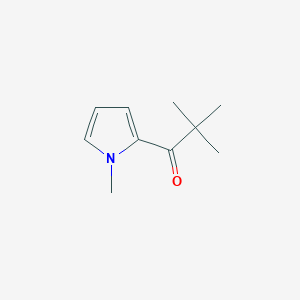
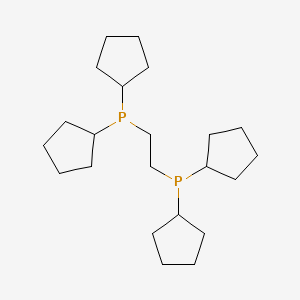
![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)

